molecular formula C10H13Cl2N B3055062 [(2,6-Dichlorophenyl)methyl](propyl)amine CAS No. 62924-69-0

[(2,6-Dichlorophenyl)methyl](propyl)amine

Cat. No.: B3055062
CAS No.: 62924-69-0
M. Wt: 218.12 g/mol
InChI Key: RWUWXULYALWAGV-UHFFFAOYSA-N
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Description

Contextualizing (2,6-Dichlorophenyl)methylamine within Contemporary Amine Chemistry Research

The compound (2,6-Dichlorophenyl)methylamine, a substituted benzylamine (B48309), fits squarely within the ongoing research into novel, functionalized amine derivatives. Benzylamine (C₆H₅CH₂NH₂) itself is a foundational building block in organic synthesis, valued as a precursor for a wide array of more complex molecules, including many active pharmaceutical ingredients (APIs). wikipedia.orgsinocurechem.com Contemporary research often focuses on creating libraries of substituted benzylamines to explore structure-activity relationships (SAR). mdpi.commdpi.com The specific compound features two key modifications to the basic benzylamine structure: a propyl group on the nitrogen atom (N-alkylation) and two chlorine atoms at the 2 and 6 positions of the phenyl ring. The synthesis of such N-alkylated and ring-substituted benzylamines is a central theme in modern medicinal chemistry, aimed at developing compounds with improved potency, selectivity, and metabolic stability. openmedicinalchemistryjournal.comnih.gov Research into 2,6-disubstituted benzylamine derivatives, for instance, has led to the identification of selective inhibitors of copper amine oxidases (CAOs), enzymes involved in key cellular processes. nih.gov

Overview of Dichlorophenyl and Propylamine (B44156) Moiety Significance in Advanced Chemical Design and Synthesis

The 2,6-Dichlorophenyl Moiety is a crucial substituent in modern drug design. The presence of chlorine atoms can profoundly affect a molecule's properties. acs.org Halogens enhance lipophilicity, which can improve membrane permeability. mdpi.com Furthermore, the substitution pattern is critical; placing two bulky chlorine atoms at the ortho-positions (2 and 6) flanking the benzyl (B1604629) group's connection point forces a specific, twisted conformation. This steric hindrance can be exploited to achieve selective binding to a biological target by preventing the molecule from adopting conformations that would allow it to bind to off-target sites. This strategy has been successfully employed in the development of highly selective kinase inhibitors, where the 2,6-dichlorophenyl group is a recurring motif that enhances potency and selectivity. nih.govresearchgate.netresearchgate.net

The Propylamine Moiety is a versatile and widely used building block in organic synthesis. ntu.ac.uk Propargylamines, a related class, are precursors to a diverse range of biologically active heterocyclic compounds and are found in drugs used to treat neurodegenerative disorders. researchgate.netnih.govresearchgate.net The simple propylamine group is a short, flexible alkyl chain that can position the amine functionality for optimal interaction within a binding pocket. As a secondary amine in this context, its basicity and nucleophilicity are key to its reactivity and its potential to form ionic bonds or hydrogen bonds with biological targets. Chlorination of pheniramine, a propylamine derivative, at the para-position of its phenyl ring, for example, increases its antihistaminic potency tenfold without a significant change in toxicity. pharmacy180.com

The following table summarizes the significance of these moieties in chemical design.

MoietySignificance in Chemical Design & SynthesisKey Physicochemical EffectsExamples of Application
2,6-Dichlorophenyl Induces specific molecular conformations due to steric hindrance; enhances binding affinity and selectivity for biological targets.Increases lipophilicity; creates a fixed dihedral angle between the phenyl ring and the side chain; acts as a bioisostere for other groups. chemrxiv.orgSelective kinase inhibitors (e.g., for Bcr-Abl), topoisomerase inhibitors, and other anti-proliferative agents. nih.govnih.gov
Propylamine A common and versatile building block in organic synthesis; provides a flexible linker and a basic nitrogen center.Contributes to overall basicity (pKa); enables hydrogen bonding; acts as a nucleophile in synthesis.Foundational structure in antihistamines (e.g., Pheniramine) and as a precursor for various pharmaceuticals and agrochemicals. pharmacy180.com

Foundational Research and Historical Perspectives on Related Compounds

The study of phenylalkylamines is deeply rooted in the history of medicinal chemistry. The field's origins can be traced to the mid-19th century when the first synthetic drugs were developed, often as derivatives of chemicals from the coal-tar industry. nih.gov Early work by researchers like Crum-Brown and Fraser in the 1860s established the fundamental principle that a compound's biological effect is related to its chemical structure, paving the way for systematic drug design. cutm.ac.in

Phenylalkylamines as a class gained prominence with the investigation of naturally occurring compounds and their synthetic analogues. This research led to the discovery of powerful therapeutic agents. Over the 20th century, extensive modifications of the basic phenylalkylamine scaffold were explored. The development of calcium channel blockers, for example, includes a major class of phenylalkylamine derivatives used to treat cardiovascular conditions. researchgate.netdrugbank.com The systematic substitution of the phenyl ring and alkylation of the amino group became a standard strategy for optimizing drug candidates. The introduction of halogen atoms was recognized early on as a powerful tool to modify a compound's activity and pharmacokinetic profile. cutm.ac.in This historical development, from early observations to the establishment of quantitative structure-activity relationships (QSAR), forms the foundation upon which the rational design of specific molecules like (2,6-Dichlorophenyl)methylamine is based. cutm.ac.in

Scope and Targeted Research Avenues for [(2,6-Dichlorophenyl)methylamine Investigations

While (2,6-Dichlorophenyl)methylamine is not extensively documented in scientific literature, its structural components suggest several clear avenues for future research. The combination of the selectivity-inducing 2,6-dichlorophenyl group and a simple N-alkyl amine makes it an attractive scaffold for further elaboration and biological screening.

Kinase Inhibitor Development : Given the prevalence of the 2,6-dichlorophenyl moiety in potent and selective kinase inhibitors, a primary research direction would be to screen this compound against a panel of protein kinases. nih.govresearchgate.net Many such inhibitors are ATP-competitive, and the dichlorinated ring often occupies a hydrophobic pocket in the enzyme's active site.

Enzyme Inhibition Studies : Research has shown that 2,6-disubstituted benzylamines can act as reversible inhibitors of copper amine oxidases (CAOs). nih.gov Therefore, investigating the inhibitory activity of (2,6-Dichlorophenyl)methylamine and its analogues against CAOs and other amine-metabolizing enzymes like monoamine oxidases (MAOs) would be a logical step.

Scaffold for Chemical Libraries : The compound can serve as a starting point for the synthesis of a focused library of derivatives. Modifications could include varying the N-alkyl group (e.g., replacing propyl with other alkyl, cycloalkyl, or aryl groups) or introducing further substitutions on the phenyl ring to probe structure-activity relationships for a specific biological target. mdpi.com

Probes for Structural Biology : Simple, rigid molecules are valuable tools in structural biology. If the compound shows affinity for a particular protein, it could be co-crystallized with the target to elucidate binding modes. This information is invaluable for the structure-based design of more sophisticated second-generation compounds. nih.gov

The following table provides a comparative look at the physicochemical properties of the parent compound, benzylamine, and a related N-alkylated analogue, which can serve as a basis for estimating the properties of (2,6-Dichlorophenyl)methylamine.

PropertyBenzylamine nih.govchemeo.comN-Propylbenzylamine nih.gov1-(2,6-dichlorophenyl)propan-2-amine uni.lu
Molecular Formula C₇H₉NC₁₀H₁₅NC₉H₁₁Cl₂N
Molecular Weight 107.15 g/mol149.23 g/mol204.10 g/mol
Boiling Point 185 °C216-218 °C (Predicted)Not Available
logP (Octanol/Water) 1.092.42.9 (Predicted)
pKa (Basicity) 9.349.6Not Available
Topological Polar Surface Area (TPSA) 26.02 Ų12.03 Ų26.02 Ų

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUWXULYALWAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212128
Record name Benzenemethanamine, 2,6-dichloro-N-propyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-69-0
Record name Benzenemethanamine, 2,6-dichloro-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,6-dichloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2,6 Dichlorophenyl Methylamine

Established Synthetic Routes to the Target Compound

Traditional methods for the synthesis of secondary amines like (2,6-Dichlorophenyl)methylamine remain widely practiced due to their reliability and scalability. The two primary strategies involve the formation of a carbon-nitrogen bond through either nucleophilic substitution on a halogenated precursor or the reductive amination of a carbonyl compound.

One of the most direct methods for synthesizing (2,6-Dichlorophenyl)methylamine is the N-alkylation of propylamine (B44156) with a suitable 2,6-dichlorobenzyl halide, such as 2,6-dichlorobenzyl bromide. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. chemrevise.org In this process, the lone pair of electrons on the nitrogen atom of propylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2,6-dichlorobenzyl halide and displacing the halide leaving group. libretexts.org

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product, (2,6-Dichlorophenyl)methylamine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. To mitigate this, reaction conditions can be controlled, for instance, by using the primary amine hydrobromide salt and a specific base to selectively deprotonate the primary amine. researchgate.netnih.gov The use of a non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrohalic acid generated during the reaction, thereby preventing the protonation and deactivation of the amine nucleophile. researchgate.net Solvents for this reaction are typically polar aprotic, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation while leaving the nucleophile relatively free to react. nih.gov

Reductive amination provides an alternative and highly effective pathway to (2,6-Dichlorophenyl)methylamine. This method involves the reaction of 2,6-dichlorobenzaldehyde (B137635) with propylamine to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine. organic-chemistry.org This process can be performed as a one-pot reaction, making it highly convenient. ias.ac.in

The initial condensation of the aldehyde and amine is typically reversible and may be acid-catalyzed to facilitate dehydration. The subsequent reduction of the imine is the irreversible step that drives the reaction to completion. A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired selectivity. Mild hydride reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) are particularly effective because they are selective for the reduction of the protonated imine over the starting aldehyde. ias.ac.in

Alternatively, catalytic hydrogenation can be used for the reduction step. This involves using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), Raney Nickel, or cobalt-based composites. organic-chemistry.orgmdpi.com This approach is considered a "green" method as it avoids the use of stoichiometric hydride reagents.

The efficiency and selectivity of both nucleophilic substitution and reductive amination are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and the choice of catalyst or base is critical for maximizing the yield of the desired product while minimizing side reactions.

For nucleophilic substitution , the choice of base is paramount in controlling selectivity. Studies have shown that using amine hydrobromide salts in combination with bases like triethylamine in a solvent such as DMF at room temperature can favor mono-alkylation. researchgate.net The solvent can also play a role; for example, conducting N-alkylation in an aqueous medium with a surfactant like sodium dodecyl sulfate has been shown to be an efficient and economical process. researchgate.net

For reductive amination , optimization often focuses on the catalyst and hydrogen source. Cobalt-containing composites have been shown to catalyze the amination of aromatic aldehydes effectively, with quantitative yields achieved at temperatures around 150 °C and high hydrogen pressures (150 bar). mdpi.com For transfer hydrogenation, where a molecule other than H2 serves as the hydrogen donor, Cp*Ir complexes have been used to catalyze reductive amination using ammonium (B1175870) formate as both the nitrogen and hydrogen source. organic-chemistry.org The selection of the reducing agent is also key; sodium triacetoxyborohydride is often preferred for its mildness and high chemoselectivity. ias.ac.in

Table 1: Comparison of Synthetic Conditions for Secondary Benzylamine (B48309) Synthesis
MethodKey ReagentsTypical SolventTemperatureKey Optimization Parameters
Nucleophilic SubstitutionAlkyl Halide, Primary Amine, Base (e.g., K₂CO₃, Et₃N)DMF, Acetonitrile, DMSORoom Temp. to 80 °CChoice of base to control over-alkylation; use of amine hydrobromide salts. researchgate.net
Reductive Amination (Hydride)Aldehyde, Primary Amine, Reducing Agent (e.g., NaBH(OAc)₃)Dichloroethane (DCE), THFRoom TemperatureSelection of a mild, chemoselective reducing agent. ias.ac.in
Reductive Amination (Catalytic Hydrogenation)Aldehyde, Primary Amine, H₂, Catalyst (e.g., Pd/C, Co-composites)Methanol (B129727), Ethanol (B145695), Toluene80 °C to 150 °CCatalyst choice, hydrogen pressure, and temperature management. mdpi.com

Advanced and Stereoselective Synthetic Strategies for Amine Derivatives

Beyond established routes, modern organic synthesis has focused on developing more efficient, atom-economical, and stereoselective methods for constructing amine scaffolds. These advanced strategies often rely on sophisticated catalytic systems to achieve high levels of control and versatility.

While (2,6-Dichlorophenyl)methylamine itself is achiral, synthetic methods that can introduce chirality are highly valuable for creating pharmacologically active analogues. Asymmetric synthesis of chiral amines can be achieved through several strategies, including the use of chiral auxiliaries or chiral catalysts.

One prominent approach involves the use of a chiral auxiliary, such as an enantiopure sulfinamide (e.g., tert-butanesulfinamide). This auxiliary can be condensed with an aldehyde (like 2,6-dichlorobenzaldehyde) to form a chiral N-sulfinyl imine. A subsequent nucleophilic addition of a propyl group (from a Grignard or organolithium reagent) to the C=N bond is directed by the chiral auxiliary, leading to the formation of a diastereomerically enriched product. The auxiliary can then be cleaved under acidic conditions to yield the chiral primary amine, which can be subsequently alkylated to the secondary amine.

Another powerful method is biocatalytic reductive amination. researchgate.net Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of a ketone or the reduction of a pre-formed imine with high enantioselectivity. nih.gov For example, an IRED could potentially be used to catalyze the reaction between 2,6-dichlorobenzaldehyde and propylamine to yield an enantiomerically enriched final product, provided a suitable enzyme can be identified or engineered.

Modern catalytic methods have revolutionized amine synthesis by enabling the use of more readily available and environmentally benign starting materials, such as alcohols, in place of halides. The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) mechanism is a prime example of such an advance. rsc.org

In this process, a transition metal catalyst (commonly based on ruthenium, iridium, or iron) temporarily dehydrogenates an alcohol (e.g., 2,6-dichlorobenzyl alcohol) to form the corresponding aldehyde in situ. This aldehyde then reacts with an amine (propylamine) to form an imine. The metal-hydride species, formed during the initial dehydrogenation, then reduces the imine to the final secondary amine and the catalyst is regenerated. rsc.org This process is highly atom-economical, with water being the only byproduct. A variety of catalysts, including well-defined Ru and Ir complexes, have been developed that operate under mild conditions with broad substrate scopes. organic-chemistry.org This methodology represents a greener and more efficient alternative to traditional alkylation methods for the synthesis of (2,6-Dichlorophenyl)methylamine.

Table 2: Overview of Catalytic Systems for N-Alkylation of Amines with Alcohols
Catalyst TypeMetal CenterTypical Reaction ConditionsAdvantages
Pincer ComplexesRuthenium (Ru)Toluene, 110 °C, Base (e.g., tBuOK)High activity and selectivity, broad functional group tolerance. organic-chemistry.org
Cp* ComplexesIridium (Ir)120 °C, Base (e.g., tBuOK)Effective for N-alkylation with a range of alcohols.
Inverse Triazolyl-Pyridine ComplexCobalt (Co)Toluene, 110 °C, Base (e.g., KOH)Utilizes a more abundant, less expensive base metal.
Simple Salts/NanoparticlesNickel (Ni)140 °C, Ammonia (B1221849) Source (e.g., (NH₄)₂CO₃)Cost-effective catalysts for direct amination of alcohols.

Multicomponent Reactions for Analogue Synthesis

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like analogues of (2,6-Dichlorophenyl)methylamine in a single step. One of the most relevant MCRs for producing substituted amines is the Strecker reaction, which combines an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to an amino acid or reduced to a diamine.

A more direct approach for synthesizing secondary amines and their analogues is a three-component reductive amination. This process involves the reaction of an aldehyde (like 2,6-dichlorobenzaldehyde), a primary amine (such as propylamine), and a reducing agent. The initial reaction between the aldehyde and the amine forms a Schiff base (imine), which is then reduced in situ to the desired secondary amine.

A plausible reaction scheme is outlined below:

Table 1: Proposed Multicomponent Reductive Amination

Reactant 1 Reactant 2 Reducing Agent Product
2,6-Dichlorobenzaldehyde Propylamine Sodium triacetoxyborohydride (STAB) (2,6-Dichlorophenyl)methylamine
2,6-Dichlorobenzaldehyde Butylamine Sodium cyanoborohydride (NaBH₃CN) (2,6-Dichlorophenyl)methylamine

This methodology allows for rapid diversification by varying the aldehyde and amine components, making it a powerful tool for generating a library of analogues for further study.

Comprehensive Chemical Reactivity and Transformation Studies

The chemical reactivity of (2,6-Dichlorophenyl)methylamine is dictated by the three main components of its structure: the secondary amine, the benzylic methylene (B1212753) (-CH₂-) group, and the 2,6-disubstituted aromatic ring.

The secondary amine moiety is susceptible to oxidation. Various methods exist for the oxidation of N-substituted amines, often yielding amides or imides. chemrxiv.org A common approach involves oxoammonium-catalyzed oxidation, which proceeds via a hydride transfer mechanism. chemrxiv.org In this process, an oxoammonium salt acts as a potent hydride acceptor, abstracting a hydride from the carbon alpha to the nitrogen.

For (2,6-Dichlorophenyl)methylamine, oxidation would likely occur at the benzylic position due to the stability of the resulting intermediate. The expected product would be N-(2,6-dichlorobenzoyl)-N-propylamine.

Table 2: Potential Oxidative Transformations

Starting Material Reagent/Catalyst Oxidizing Agent Major Product
(2,6-Dichlorophenyl)methylamine ketoABNO (catalyst) m-Chloroperoxybenzoic acid (mCPBA) N-(2,6-Dichlorobenzoyl)-N-propylamine

Another potential oxidative pathway is N-dealkylation, which involves the removal of an N-alkyl group. dntb.gov.ua This transformation is a significant metabolic pathway and can also be achieved through chemical methods, often proceeding through an initial oxidation at the α-carbon of the alkyl group. dntb.gov.ua

The amine functional group in (2,6-Dichlorophenyl)methylamine is already in a reduced state. Therefore, reductive transformations would primarily involve the cleavage of C-N or C-Cl bonds. The most common reductive transformation for benzylamines is hydrogenolysis of the benzylic C-N bond.

This reaction is typically carried out using catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). The process involves the cleavage of the bond between the benzylic carbon and the nitrogen atom, which would yield 2,6-dichlorotoluene and propylamine. This transformation is useful for removing a benzyl (B1604629) protecting group from a nitrogen atom.

Table 3: Expected Products from Reductive Cleavage

Substrate Catalyst Conditions Products
(2,6-Dichlorophenyl)methylamine Palladium on Carbon (Pd/C) H₂, Ethanol, room temp. 2,6-Dichlorotoluene and Propylamine

Characterization of these products would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structures of the resulting aromatic and aliphatic fragments.

Nucleophilic Substitution: The primary route to synthesize (2,6-Dichlorophenyl)methylamine involves a nucleophilic substitution reaction. Specifically, 2,6-dichlorobenzyl halide (e.g., bromide or chloride) serves as the electrophile, which is attacked by the nucleophilic propylamine. utahtech.edu This reaction typically follows an SN2 mechanism, as primary benzylic halides are excellent substrates for this pathway due to their accessibility and the stability of the transition state. utahtech.eduyoutube.com

The aryl chlorine atoms are generally unreactive toward nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the benzene ring and the absence of strong electron-withdrawing activating groups in the ortho or para positions.

Electrophilic Aromatic Substitution (EAS): The 2,6-dichlorophenyl ring can undergo electrophilic aromatic substitution, although its reactivity is influenced by the existing substituents. wikipedia.org The two chlorine atoms are electron-withdrawing via induction, which deactivates the ring towards electrophilic attack. wikipedia.org However, they are also ortho, para-directors due to resonance. The alkylamino group (-CH₂-N(propyl)-) is an activating, ortho, para-directing group.

Considering the positions:

The two ortho positions (relative to the benzyl group) are blocked by chlorine atoms.

The two meta positions (3 and 5) are electronically disfavored by both the chlorine and alkylamino directors.

The para position (4) is sterically accessible and electronically favored by both the chlorine atoms and the alkylamino group.

Therefore, electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions are expected to occur predominantly at the C-4 position of the aromatic ring. minia.edu.egtotal-synthesis.com

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Major Product
Nitration HNO₃, H₂SO₄ 1-(Aminomethyl)-2,6-dichloro-4-nitrophenylamine
Bromination Br₂, FeBr₃ 1-(Aminomethyl)-4-bromo-2,6-dichlorophenylamine

The principal reaction mechanisms associated with the synthesis and transformation of (2,6-Dichlorophenyl)methylamine are well-established in organic chemistry.

SN2 Mechanism (Synthesis): The formation of the compound from 2,6-dichlorobenzyl halide and propylamine proceeds via a bimolecular nucleophilic substitution (SN2). This is a single, concerted step where the amine's lone pair of electrons attacks the electrophilic benzylic carbon, simultaneously displacing the halide leaving group. youtube.com The reaction rate is dependent on the concentration of both the alkyl halide and the amine. ucsb.edu

Electrophilic Aromatic Substitution Mechanism: Reactions on the aromatic ring follow the general SEAr mechanism. minia.edu.eg This process involves two main steps:

The π-electron system of the aromatic ring attacks a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg This step is typically the rate-determining step.

A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product. minia.edu.eg

Oxidation Mechanism (Hydride Transfer): The oxoammonium-catalyzed oxidation of the amine to an amide involves the oxoammonium ion acting as a hydride acceptor. chemrxiv.org It formally abstracts a hydride ion (H⁻) from the C-H bond alpha to the nitrogen, generating an iminium ion intermediate. This intermediate is then hydrolyzed or further oxidized to yield the final amide product. chemrxiv.org

Spectroscopic and Structural Characterization Studies of 2,6 Dichlorophenyl Methylamine

Advanced Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D NMR Experiments (e.g., HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For (2,6-Dichlorophenyl)methylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments would provide a complete structural assignment.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the propyl and the (2,6-dichlorophenyl)methyl groups. The aromatic region would likely exhibit a triplet and a doublet for the three protons on the dichlorophenyl ring. The benzylic protons (CH₂) adjacent to the nitrogen and the aromatic ring would appear as a singlet, integrating to two protons. The propyl group would display a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons adjacent to the nitrogen. The N-H proton signal would likely be a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H-NMR data, showing signals for each unique carbon atom. The dichlorinated aromatic carbons would appear in the downfield region (typically 120-140 ppm), with the carbons bearing chlorine atoms showing distinct chemical shifts due to the halogen's electronegativity. The benzylic carbon and the carbons of the propyl chain would be found in the aliphatic region of the spectrum. The number of signals would confirm the molecular symmetry.

2D NMR Experiments (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) experiments would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be crucial for establishing the connectivity between the (2,6-dichlorophenyl)methyl and propyl fragments across the nitrogen atom by showing correlations between protons and carbons that are two or three bonds apart.

Table 1: Predicted ¹H-NMR Chemical Shifts for (2,6-Dichlorophenyl)methylamine

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH7.20 - 7.50m3H
Benzylic CH₂~3.80s2H
N-CH₂ (propyl)~2.60t2H
CH₂ (propyl)~1.60sext2H
CH₃ (propyl)~0.95t3H
NHvariablebr s1H

Table 2: Predicted ¹³C-NMR Chemical Shifts for (2,6-Dichlorophenyl)methylamine

CarbonPredicted Chemical Shift (ppm)
Aromatic C-Cl135 - 140
Aromatic CH128 - 132
Aromatic C (quaternary)130 - 135
Benzylic CH₂50 - 55
N-CH₂ (propyl)45 - 50
CH₂ (propyl)20 - 25
CH₃ (propyl)10 - 15

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of (2,6-Dichlorophenyl)methylamine would be expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ range. The presence of the chlorine atoms would give rise to C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-Cl stretching vibrations would also be expected to be Raman active.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of (2,6-Dichlorophenyl)methylamine in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show absorption bands corresponding to π → π* transitions of the dichlorophenyl aromatic ring. These are typically observed in the region of 200-280 nm. The presence of the chlorine substituents and the amine group may cause a slight shift in the position and intensity of these bands compared to unsubstituted benzene.

Mass Spectrometry (MS) Applications: High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which would allow for the unambiguous confirmation of the elemental formula (C₁₀H₁₃Cl₂N).

LC-MS: Liquid chromatography-mass spectrometry would be a valuable tool for assessing the purity of the compound and for analyzing complex mixtures. The fragmentation pattern in the mass spectrum would be expected to show a prominent molecular ion peak. Characteristic fragmentation pathways would likely involve the cleavage of the C-N bonds, leading to the formation of a (2,6-dichlorobenzyl) cation and a propylaminyl radical, or a propyl cation and a (2,6-dichlorobenzyl)aminyl radical. The most abundant fragment ion (base peak) in the mass spectrum of similar primary amines is often due to α-cleavage. For propylamine (B44156), the base peak is typically observed at m/z 30, corresponding to [CH₂NH₂]⁺. docbrown.info A similar fragmentation could be expected for the title compound.

Solid-State Nuclear Quadrupole Resonance (NQR) Spectroscopy for Chlorine Nuclei

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. wikipedia.org For (2,6-Dichlorophenyl)methylamine in the solid state, NQR would be an excellent method to probe the environment of the chlorine atoms. du.ac.in The two chlorine atoms on the aromatic ring are chemically equivalent, but may be crystallographically inequivalent in the solid state, which would result in two distinct ³⁵Cl NQR frequencies. The frequencies of these signals are highly sensitive to the crystalline environment and can be used to distinguish between different polymorphic forms of the compound. mdpi.com Studies on other compounds containing the 2,6-dichlorophenyl group have shown ³⁵Cl NQR frequencies in the range of 35-38 MHz. du.ac.in

Solid-State Structural Analysis via X-ray Crystallography

The definitive three-dimensional arrangement of atoms in the solid state can be determined by single-crystal X-ray diffraction. A successful crystallographic analysis of (2,6-Dichlorophenyl)methylamine would provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would likely reveal the steric hindrance imposed by the two ortho-chlorine atoms on the phenyl ring, which would influence the conformation of the molecule. The dihedral angle between the plane of the aromatic ring and the C-N-C plane of the amine would be of particular interest. In the solid state, intermolecular interactions such as hydrogen bonding involving the N-H group and potentially weak C-H···Cl or π-π stacking interactions would be expected to play a significant role in the crystal packing. While no specific crystal structure for the title compound is available, related structures containing the 2,6-dichloroanilino moiety have been reported, showing significant twisting between the aromatic rings due to the bulky chlorine substituents. researchgate.netnih.gov

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

A definitive determination of the three-dimensional structure of (2,6-Dichlorophenyl)methylamine in the solid state would be achieved through Single Crystal X-ray Diffraction (SCXRD). Although a specific crystal structure for this compound has not been reported, analysis of related structures, such as N-(2,6-dichlorophenyl) amides, provides insight into its likely molecular geometry. nih.govresearchgate.net

A key feature of molecules containing the 2,6-dichlorophenyl group is the significant steric hindrance caused by the two ortho-chloro substituents. This steric strain is expected to force the phenyl ring into a twisted conformation relative to the plane of the amine substituent. In analogous amide structures, the dihedral angle between the dichlorophenyl ring and the amide group can be substantial, often approaching perpendicularity (e.g., 82.5° in one case and 79.7° in another). nih.govresearchgate.net A similar significant dihedral angle would be anticipated between the dichlorophenyl ring and the C-N-C plane of the propylamino group in the title compound.

The bond lengths and angles within the 2,6-dichlorophenyl ring itself are expected to conform to standard values for substituted aromatic systems, though minor distortions may occur to alleviate steric strain. The geometry around the nitrogen atom would be trigonal pyramidal, typical for a secondary amine. The propyl chain would likely adopt a staggered conformation to minimize torsional strain.

Table 1: Expected Crystallographic Parameters for (2,6-Dichlorophenyl)methylamine (Hypothetical) This table is illustrative and based on general principles and data from related compounds, as direct experimental data for the title compound is unavailable.

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Dihedral Angle (Ar-C-N-C) 60-90°
C-Cl Bond Length ~1.74 Å
C-N Bond Length ~1.47 Å

Analysis of Crystal Packing Motifs and Supramolecular Interactions

The way (2,6-Dichlorophenyl)methylamine molecules arrange themselves in a crystal lattice would be governed by a variety of non-covalent interactions. While a specific packing diagram is not available, studies on similar molecules highlight the common motifs.

In the crystalline state, secondary amines can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen). Therefore, it is highly probable that the crystal packing would be dominated by intermolecular N-H···N hydrogen bonds, linking molecules into chains or dimers. nih.gov In the absence of stronger acceptors, weaker interactions such as C-H···Cl or C-H···π interactions may also play a significant role in stabilizing the three-dimensional crystal lattice. The presence of the electron-rich dichlorophenyl ring could facilitate π-π stacking interactions, although the steric bulk of the chloro-substituents might hinder a close, parallel arrangement.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

To quantitatively analyze the intermolecular interactions that would be present in a crystal of (2,6-Dichlorophenyl)methylamine, Hirshfeld surface analysis is a powerful tool. This method allows for the visualization and quantification of the different types of intermolecular contacts.

A Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface would indicate hydrogen bonds and other close contacts. Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a summary of the intermolecular interactions. Each point on the plot represents a pair of distances (de and di) from a point on the surface to the nearest nucleus external and internal to the surface, respectively.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for (2,6-Dichlorophenyl)methylamine (Hypothetical) This table is illustrative and based on data from related compounds, as direct experimental data for the title compound is unavailable.

Contact Type Predicted Contribution (%)
H···H 40 - 50
Cl···H 20 - 30
C···H 10 - 20
N···H 5 - 10

Conformational Analysis and Stereochemical Investigations

Solution-State Conformational Preferences and Rotameric Equilibria

The conformational flexibility of (2,6-Dichlorophenyl)methylamine in solution would be investigated primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as 1H and 13C NMR, along with two-dimensional methods like NOESY (Nuclear Overhauser Effect Spectroscopy), would provide crucial information.

Due to the steric hindrance of the 2,6-dichloro-substituted ring, free rotation around the Ar-CH2 bond is expected to be significantly restricted. This could lead to the presence of distinct rotamers (rotational isomers) that are stable on the NMR timescale at room temperature. The proton NMR spectrum might show separate signals for protons that would otherwise be chemically equivalent, a phenomenon observed in similarly hindered molecules. researchgate.net Variable-temperature NMR studies could be employed to study the dynamics of this restricted rotation and to determine the energy barrier for the interconversion between different rotamers. NOESY experiments would help to establish through-space proximities between protons, confirming the preferred spatial arrangement of the propyl group relative to the aromatic ring in solution. researchgate.net

Stereochemical Assignment and Chiral Purity Determination

The benzylic carbon atom in (2,6-Dichlorophenyl)methylamine is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). If the compound is synthesized as a racemate, the separation and determination of enantiomeric purity are crucial steps in stereochemical studies.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers. mdpi.com A suitable chiral column, often based on cellulose (B213188) or amylose (B160209) derivatives, would be selected, and the mobile phase composition would be optimized to achieve baseline resolution of the two enantiomer peaks. mdpi.com The relative areas of the two peaks would then be used to determine the enantiomeric excess (ee) or enantiomeric purity of a given sample.

Alternatively, NMR spectroscopy in the presence of a chiral derivatizing agent or a chiral solvating agent could be used to determine enantiomeric purity. The reaction of the amine with a chiral agent, such as Mosher's acid chloride, would produce diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific signals for each diastereomer would allow for the quantification of the original enantiomeric ratio.

Lack of Publicly Available Research Data for (2,6-Dichlorophenyl)methylamine

Despite a comprehensive search for scientific literature, no specific theoretical and computational chemistry investigations for the compound (2,6-Dichlorophenyl)methylamine were found.

Theoretical and Computational Chemistry Investigations of 2,6 Dichlorophenyl Methylamine

Advanced Analysis of Non-Covalent Interactions within the Compound and its Assemblies:

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The search queries included the primary chemical name, alternative names such as "N-propyl-2,6-dichlorobenzylamine," and various combinations with the specified computational chemistry methods.

The investigation revealed a notable absence of published studies that would provide the necessary data to construct the requested article with the required level of scientific accuracy and detail. While research exists for other molecules containing the (2,6-Dichlorophenyl) moiety, the specific compound of interest, (2,6-Dichlorophenyl)methylamine, does not appear to have been the subject of the detailed theoretical analyses outlined. Therefore, the creation of data tables and the reporting of detailed research findings for this specific compound is not possible at this time.

Noncovalent Interaction-Reduced Density Gradient (NCI-RDG) Approaches for Visualization of Weak Interactions

The Noncovalent Interaction (NCI) index is a powerful computational tool used to visualize and characterize weak, noncovalent interactions within and between molecules. nih.govmdpi.com This method is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG). nih.govscielo.org.mx By plotting the RDG against the electron density, regions of noncovalent interactions can be identified where the RDG value is low at low electron densities. nih.gov

These interactions are visualized as three-dimensional isosurfaces, which are color-coded to differentiate the nature of the interaction. scielo.org.mx The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to distinguish between attractive and repulsive interactions. nih.gov The standard color scheme is:

Blue: Indicates strong, attractive interactions, such as hydrogen bonds. researchgate.netresearchgate.net

Green: Represents weak, attractive van der Waals interactions. researchgate.netresearchgate.net

Red: Signifies strong, repulsive interactions, typically due to steric clashes. researchgate.netresearchgate.net

For a molecule like (2,6-Dichlorophenyl)methylamine, NCI-RDG analysis would be instrumental in mapping its intramolecular conformational preferences. The analysis would likely reveal green isosurfaces between the propyl chain and the dichlorophenyl ring, indicating stabilizing van der Waals forces. Furthermore, it could visualize potential weak C-H···Cl hydrogen bonds, which would appear as small, bluish-green surfaces between hydrogen atoms of the alkyl groups and the chlorine atoms on the aromatic ring. Repulsive steric interactions, particularly between the bulky chlorine atoms and the propyl group in certain conformations, would be highlighted in red.

Computational Characterization of Intramolecular and Intermolecular Weak Interactions (e.g., C-H···Cl, C-H···π)

The structure of (2,6-Dichlorophenyl)methylamine is conducive to several types of weak intramolecular and intermolecular interactions that dictate its conformational landscape and crystal packing. Computational methods are essential for identifying and quantifying these subtle forces.

C-H···Cl Interactions: These are a form of weak hydrogen bond where a carbon-bound hydrogen atom acts as the donor and a chlorine atom acts as the acceptor. In the title compound, hydrogen atoms on the propyl group and the methylene (B1212753) bridge can potentially interact with the electron-rich chlorine atoms of the dichlorophenyl ring. nih.gov Such interactions, while individually weak, can collectively contribute significantly to the stability of specific conformers. Crystal structure analyses of related 2,6-dichlorophenyl compounds have confirmed the presence of C-H···Cl interactions that influence molecular packing. nih.govnih.gov

C-H···π Interactions: These interactions involve the π-electron system of the aromatic ring acting as a weak hydrogen bond acceptor. The hydrogen atoms of the propyl group can be attracted to the electron cloud of the 2,6-dichlorophenyl ring. The stability of this interaction depends on the geometry of approach. Computational studies on similar aromatic compounds have demonstrated that C-H···π interactions are crucial in determining molecular self-assembly. nih.gov

π-π and Cl···Cl Interactions: In a condensed phase or in molecular aggregates, intermolecular interactions become significant. While the electron-withdrawing nature of the chlorine atoms reduces the electron density of the phenyl ring, offset π-π stacking interactions between the aromatic rings of adjacent molecules are still possible. researchgate.netresearchgate.net Additionally, Cl···Cl interactions, where the contact distance is less than the sum of the van der Waals radii, can contribute to crystal lattice stabilization. researchgate.net

Below is a table summarizing the potential weak interactions in (2,6-Dichlorophenyl)methylamine and the computational methods used for their characterization.

Interaction TypePotential DonorPotential AcceptorComputational Characterization Method
Intramolecular
C-H···ClC-H bonds (propyl, methylene)Chlorine atomsNCI-RDG, Atoms in Molecules (AIM), Natural Bond Orbital (NBO) Analysis
C-H···πC-H bonds (propyl)π-system of dichlorophenyl ringNCI-RDG, Molecular Electrostatic Potential (MESP), Symmetry-Adapted Perturbation Theory (SAPT)
Intermolecular
C-H···ClC-H bonds (propyl, methylene)Chlorine atoms on adjacent moleculeHirshfeld Surface Analysis, Crystal Structure Prediction, NCI-RDG
C-H···πC-H bonds (propyl)π-system of adjacent moleculeHirshfeld Surface Analysis, Lattice Energy Calculations
π-π Stackingπ-system of dichlorophenyl ringπ-system of adjacent moleculeNCI-RDG, SAPT, Hirshfeld Surface Analysis
Cl···Cl InteractionChlorine atomChlorine atom on adjacent moleculeCrystal Structure Analysis, NCI-RDG, AIM

Mechanistic Insights from Computational Simulations

Computational simulations provide a molecular-level view of chemical reactions, enabling the exploration of reaction pathways and the characterization of transient species that are difficult to observe experimentally.

Elucidation of Reaction Mechanisms and Transition State Characterization

Computational chemistry can be used to model the potential synthesis of (2,6-Dichlorophenyl)methylamine. A plausible synthetic route is the nucleophilic substitution reaction between 2,6-dichlorobenzyl chloride and propylamine (B44156). Density Functional Theory (DFT) calculations are commonly employed to elucidate the mechanism of such reactions.

The process involves:

Reactant and Product Optimization: The geometries of the reactants (2,6-dichlorobenzyl chloride, propylamine) and products ((2,6-Dichlorophenyl)methylamine, HCl) are optimized to find their lowest energy structures.

Transition State (TS) Search: A search is conducted for the transition state connecting reactants and products. This is a first-order saddle point on the potential energy surface, representing the highest energy barrier of the reaction. For an SN2 reaction, this would involve the simultaneous formation of the N-C bond and breaking of the C-Cl bond.

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. Reactants and products will have all real (positive) frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the reactant and product minima on the potential energy surface.

The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's kinetic feasibility. Computational studies on the decomposition of propylamine have shown that DFT methods are effective in mapping out multi-step reaction pathways and calculating their respective energy barriers. nih.gov

Potential Energy Surface Mapping for Chemical Transformations

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of molecules as a function of its geometric parameters. researchgate.net Mapping the PES is fundamental to understanding chemical reactivity and conformational dynamics.

For (2,6-Dichlorophenyl)methylamine, PES mapping can be used to investigate several transformations:

Conformational Analysis: The molecule possesses several rotatable bonds (e.g., C-N bonds, C-C bonds in the propyl group). By systematically rotating these bonds and calculating the energy at each step, a conformational PES can be generated. This map would reveal the most stable conformers (local minima) and the energy barriers (transition states) for interconversion between them. The steric hindrance from the ortho-chlorine atoms would significantly influence the shape of this surface.

Reaction Pathways: For a chemical reaction, such as the synthesis mentioned above, the PES provides a complete energetic profile. researchgate.net The reaction pathway is the lowest energy path from reactants to products on this surface. Computational methods can map this path, identifying not only the transition state but also any potential intermediates (local minima along the reaction coordinate). nih.gov This provides a comprehensive understanding of the reaction's energetics and mechanism.

By exploring the PES, chemists can predict the most likely outcomes of a reaction, understand conformational preferences, and gain insights into the factors that control chemical transformations at a fundamental level.

Structure Activity Relationships Sar and Derivatization Studies in Chemical Research

Impact of Substituent Modifications on Chemical Properties and Reactivity

The chemical and physical properties of (2,6-Dichlorophenyl)methylamine are intrinsically linked to its three main structural components: the dichlorophenyl ring, the propyl group, and the amine functionality. Modifications to any of these parts can significantly alter the molecule's steric and electronic profile, thereby affecting its conformation, reactivity, and intermolecular interactions.

Influence of Dichloro-Substitution Patterns on the Phenyl Ring (e.g., 2,6- vs. 2,4-dichlorophenyl isomers)

In contrast, a 2,4-dichloro isomer would have one ortho- and one para-chlorine atom. While still exerting an electron-withdrawing effect on the aromatic ring, the steric bulk around the benzylic carbon is reduced compared to the 2,6-isomer. This difference in steric hindrance can lead to variations in chemical reactivity. For instance, in reactions where the approach to the benzylic position or the amine is important, the 2,6-isomer would be expected to react more slowly than the 2,4-isomer.

A study on chloro and methyl substituted benzylamines and their interaction with 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals provides some insight into the electronic effects of chlorine substitution. It was observed that the position of the chlorine atom on the benzylamine (B48309) ring influenced its radical scavenging activity, with the order of effectiveness being 2-chloro > 3-chloro > 4-chloro. This suggests that the ortho-substitution has the most significant impact on the hydrogen-donating ability of the amine, a key factor in its reactivity. This is attributed to the negative inductive effect of the chlorine atom, which is most pronounced from the ortho position.

Computational studies on ortho-substituted tertiary aromatic amides have also shown that di-ortho-chloro substitution leads to a significant increase in the rotational barrier around the N–C(O) and C–C(O) bonds due to steric repulsion between the ortho-substituent and the amide oxygen. While this study was on amides, the principle of increased steric hindrance from di-ortho substitution affecting molecular conformation is also applicable to benzylamines.

Table 1: Comparison of Properties of Dichlorobenzylamine Isomers

Property 2,6-Dichlorobenzylamine 2,4-Dichlorobenzylamine
CAS Number 32890-94-1 95-00-1
Molecular Weight 176.04 g/mol 176.04 g/mol
Boiling Point Not readily available 258-260 °C
Density Not readily available 1.308 g/mL at 25 °C
Refractive Index Not readily available n20/D 1.578
Steric Hindrance around Benzylic Carbon High Moderate

| Expected Reactivity in Nucleophilic Reactions | Lower | Higher |

Effects of Alkyl Chain Length and Branching (e.g., propyl vs. methyl, isopropyl, butyl) on Molecular Conformation and Interactivity

The nature of the alkyl group attached to the nitrogen atom plays a crucial role in defining the steric environment around the amine and influencing the molecule's lipophilicity. In (2,6-Dichlorophenyl)methylamine, the propyl group contributes to a certain level of steric bulk and lipophilicity.

Replacing the propyl group with a smaller methyl group would reduce the steric hindrance around the nitrogen, potentially increasing its accessibility for reactions such as protonation or alkylation. Conversely, substituting the propyl group with a larger butyl group would increase both steric bulk and lipophilicity. A branched isomer like isopropyl would introduce more significant steric hindrance compared to the linear propyl group.

Studies on the N-alkylation of primary amines have shown that the nature of the alkylating agent can influence the reaction's outcome. While not directly on this system, research on mono-selective N-alkylation of primary amines highlights that achieving mono-propylation can be as efficient as methylation and ethylation under specific catalytic conditions.

The length and branching of the alkyl chain can also affect the molecule's conformation. For instance, in benzylamine and its N,N-dimethyl derivative, conformational studies have identified stable conformers based on the torsion angles of the C-N bond. It is plausible that varying the N-alkyl group from methyl to propyl or butyl would influence the preferred conformations and the energy barriers between them. This, in turn, would affect how the molecule presents itself for intermolecular interactions.

Table 2: Comparison of N-Alkyl-N-(2,6-dichlorobenzyl)amine Analogues

Alkyl Group Relative Steric Hindrance Expected Lipophilicity Potential Impact on Reactivity
Methyl Low Lower Increased accessibility to the nitrogen atom.
Propyl Moderate Moderate Baseline for comparison.
Isopropyl High (branched) Moderate Decreased reactivity due to increased steric bulk.

Influence of Substitutions on the Amine Functionality

The secondary amine in (2,6-Dichlorophenyl)methylamine is a key functional group that dictates many of its chemical properties, including its basicity and nucleophilicity. Further substitution on the nitrogen atom to form a tertiary amine, for example, by adding another alkyl group, would significantly alter these properties. A tertiary amine is generally less basic in the gas phase but can have comparable or slightly lower basicity in solution compared to a secondary amine due to solvation effects. The steric bulk around a tertiary nitrogen is also greater, which would further hinder its reactivity.

Conversion of the amine to an amide by reaction with an acylating agent would drastically change its electronic properties. The lone pair of electrons on the nitrogen would be delocalized into the carbonyl group, making the nitrogen significantly less basic and nucleophilic.

Rational Design and Synthesis of Analogues for Targeted Research

The synthesis of analogues of (2,6-Dichlorophenyl)methylamine is essential for systematic SAR studies and for developing compounds with specific chemical properties for various research applications.

Exploration of Positional and Chain Isomers for Comparative Chemical Studies

To systematically investigate the SAR of this compound, the synthesis of a series of positional and chain isomers is a logical approach. This would involve preparing the 2,4- and 3,4-dichlorophenyl isomers to compare the effects of chlorine substitution patterns. Similarly, a series of N-alkyl analogues (methyl, ethyl, isopropyl, butyl, etc.) would be synthesized to probe the influence of the alkyl chain on the molecule's properties.

A common and efficient method for the synthesis of such secondary amines is reductive amination. This one-pot reaction involves the condensation of an aldehyde (e.g., 2,6-dichlorobenzaldehyde) with a primary amine (e.g., propylamine) to form an imine, which is then reduced in situ to the desired secondary amine. This method is versatile and can be used to synthesize a wide range of analogues by simply varying the starting aldehyde and amine.

Another synthetic route is the direct N-alkylation of a primary amine (e.g., 2,6-dichlorobenzylamine) with an alkyl halide (e.g., 1-bromopropane). However, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Careful control of reaction conditions and stoichiometry is necessary to favor the formation of the desired secondary amine.

Strategies for Functionalization and Modulation of Chemical Properties through Derivatization

Derivatization of the core structure of (2,6-Dichlorophenyl)methylamine allows for the fine-tuning of its chemical properties. For instance, introducing functional groups onto the phenyl ring can modulate its electronic properties. Electron-donating groups would increase the electron density of the ring, while additional electron-withdrawing groups would decrease it. These changes can affect the reactivity of the benzylic position and the basicity of the amine.

Functionalization of the N-propyl group, for example, by introducing a hydroxyl group, could increase the molecule's polarity and its ability to participate in hydrogen bonding. Such modifications are crucial when designing molecules for specific applications where properties like solubility and intermolecular interactions are important.

The synthesis of such derivatives can be achieved through various organic reactions. For example, electrophilic aromatic substitution could be used to introduce substituents onto the phenyl ring, although the deactivating effect of the two chlorine atoms would need to be considered. Functionalization of the alkyl chain might require a multi-step synthesis starting from a functionalized amine.

Comparative Studies with Structurally Related Amine Compounds

Derivatives incorporating the 2,6-dichlorophenyl group have been a focal point in the design of various biologically active molecules. For instance, the 2,6-dichlorophenyl moiety is a key structural feature in several potent kinase inhibitors. nih.govresearchgate.net Studies on a series of novel pyrido[2,3-d]pyrimidin-7-one compounds, designed as Abl kinase inhibitors, underscore the importance of this group. nih.govresearchgate.net In these complex heterocyclic systems, the 2,6-dichlorophenyl group often occupies a specific binding pocket within the target enzyme, contributing significantly to the compound's inhibitory potency.

Similarly, research on Src kinase inhibitors has led to the discovery of compounds where a 7-(2,6-dichlorophenyl) group is crucial for activity. nih.gov The substitution pattern is critical, as alterations can lead to a significant loss of potency. This highlights the stringent steric and electronic requirements of the binding site.

Further illustrating the versatility of the 2,6-dichlorophenyl motif, it has been incorporated into molecules with a wide range of therapeutic applications. For example, derivatives of diclofenac (B195802), which contains a 2-(2,6-dichloroanilino)phenylacetyl group, have been synthesized and evaluated for their antiproliferative activity. The modification of the carboxylic acid group into various amides has been shown to modulate the biological activity profile of the parent molecule.

The following table provides a comparative overview of (2,6-Dichlorophenyl)methylamine and other compounds featuring the 2,6-dichlorophenyl group, detailing their structural differences and the general focus of their biological investigation.

Compound NameCore StructureKey Structural Differences from (2,6-Dichlorophenyl)methylaminePrimary Research Focus
(2,6-Dichlorophenyl)methylamine2,6-DichlorobenzylamineN-propyl groupGeneral Chemical Intermediate
6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-onePyrido[2,3-d]pyrimidineFused heterocyclic ring system, additional phenylamino (B1219803) and methyl groupsAbl Kinase Inhibition nih.govresearchgate.net
[7-(2,6-dichlorophenyl)-5-methylbenzo nih.govresearchgate.netnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amineBenzo nih.govresearchgate.netnih.govtriazineFused heterocyclic ring system, extensive side chainsSrc Kinase Inhibition nih.gov
(S)-Methyl 2-(2-(2-(2,6-dichlorophenylamino)phenyl)acetamido)propanoate2-(2,6-dichloroanilino)phenylacetic acid (Diclofenac)Amide linkage to an amino acid esterAntiproliferative Activity
6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govthiadiazine-7-carboxylic acid nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govthiadiazineComplex fused heterocyclic system with a carboxylic acid groupSynthesis and Properties researchgate.netzsmu.edu.ua

Detailed research findings from these comparative studies reveal important SAR trends. For the pyrido[2,3-d]pyrimidin-7-one series, substitutions on the phenylamino moiety were explored, demonstrating that modifications at the 3- and 4-positions could lead to improved potency and selectivity for Abl kinase. nih.gov This indicates that while the 2,6-dichlorophenyl group provides a crucial anchor, further optimization can be achieved by modifying other parts of the molecule.

The derivatization of diclofenac into amino acid ester amides shows that even for well-established molecules, structural modifications can lead to novel biological activities. The nature of the amino acid ester influences the antiproliferative effects, suggesting that these modifications can alter the compound's interaction with biological targets or its cellular uptake.

Research Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Chemical Building Block in Complex Organic Synthesis

Substituted benzylamines are foundational components in the field of organic synthesis, serving as versatile precursors for a wide array of more complex molecular architectures, including many pharmaceuticals. wikipedia.orgacs.orgresearchgate.netgoogle.com The compound (2,6-Dichlorophenyl)methylamine is a prime candidate for such applications due to the reactivity of its secondary amine group and the specific characteristics of the 2,6-dichlorobenzyl moiety.

The secondary amine functionality allows for a variety of chemical transformations. It can readily undergo N-alkylation and N-acylation reactions, enabling the extension of its molecular framework. mnstate.edu For instance, it can be reacted with various electrophiles to introduce new substituents, thereby modulating the compound's physical and chemical properties. This adaptability makes it a valuable building block for combinatorial chemistry libraries, where structural diversity is key to discovering new bioactive compounds.

The synthesis of (2,6-Dichlorophenyl)methylamine can be envisioned through standard synthetic methodologies such as the reductive amination of 2,6-dichlorobenzaldehyde (B137635) with propylamine (B44156). wikipedia.orglibretexts.org This straightforward synthesis further enhances its appeal as a readily accessible building block for more intricate synthetic endeavors.

Table 1: Potential Synthetic Transformations of (2,6-Dichlorophenyl)methylamine

Reaction TypeReagentsProduct ClassPotential Applications
N-AlkylationAlkyl halides, BaseTertiary AminesSynthesis of more complex amines, catalysts
N-AcylationAcyl chlorides, AnhydridesAmidesPrecursors to pharmaceuticals, stable derivatives
Buchwald-Hartwig AminationAryl halides, Palladium catalystTriarylaminesSynthesis of materials for organic electronics
Pictet-Spengler ReactionAldehydes, Acid catalystTetrahydroisoquinolinesCore structures of various alkaloids and drugs

Role as an Intermediate in the Production of Specialty Chemicals for Industrial Research

The 2,6-dichlorophenyl motif is a common feature in a variety of specialty chemicals, including pesticides, dyes, and pharmaceutical agents. google.comgoogle.com For example, 2,6-dichlorobenzaldehyde serves as a crucial intermediate in the synthesis of several agricultural chemicals and pharmaceuticals. google.comgoogle.comresearchgate.netwipo.int Consequently, (2,6-Dichlorophenyl)methylamine can be considered a valuable second-generation intermediate, derived from this key precursor, for the production of a diverse range of specialty chemicals for industrial research.

The synthesis of enzyme inhibitors is a significant area where this compound could serve as a key intermediate. As demonstrated in the development of inhibitors for copper amine oxidases, the benzylamine (B48309) scaffold is a viable starting point, with substitutions on the aromatic ring playing a critical role in the inhibitory activity and selectivity. nih.gov The specific 2,6-dichloro substitution pattern can be leveraged to design potent and selective inhibitors for various enzymatic targets.

In the agrochemical industry, the 2,6-dichlorobenzyl group is present in several herbicides and insecticides. google.comgoogle.com The amine functionality in (2,6-Dichlorophenyl)methylamine provides a convenient handle to append other functional groups, potentially leading to the discovery of new agrochemicals with improved efficacy and environmental profiles.

The versatility of this compound as an intermediate is further underscored by the broad range of reactions that benzylamines can participate in, leading to a wide variety of molecular structures with potential applications in materials science and other industrial research areas.

Table 2: Examples of Specialty Chemicals Derived from 2,6-Dichlorophenyl Precursors

PrecursorResulting Specialty Chemical ClassIndustrial Application
2,6-DichlorobenzaldehydeBenzoylurea PesticidesAgriculture
2,6-DichlorobenzonitrileHerbicidesAgriculture
2,6-Dichlorobenzoyl ChloridePharmaceutical IngredientsMedicine
2,6-DichlorobenzylamineEnzyme InhibitorsResearch Chemicals

Application as a Molecular Probe in Advanced Chemical Studies

While there is no direct evidence of (2,6-Dichlorophenyl)methylamine being used as a molecular probe, its structural features suggest a potential for such applications. The field of molecular probes often utilizes molecules that possess specific spectroscopic properties or reactive handles for attachment to larger systems. Halogenated aromatic compounds, in particular, have been explored for their use in fluorescent probes. science.gov

The presence of two chlorine atoms on the phenyl ring can influence the photophysical properties of the molecule, such as its fluorescence quantum yield and lifetime, through the heavy-atom effect. This effect can enhance intersystem crossing, a phenomenon that is exploited in the design of probes for sensing and imaging.

The secondary amine group serves as a versatile reactive site that can be used to conjugate the dichlorophenyl moiety to other molecules, such as biomolecules or polymers. This would allow the 2,6-dichlorophenyl group to act as a reporter, providing information about the local environment of the molecule it is attached to. For instance, changes in the fluorescence of the dichlorophenyl group could signal binding events or conformational changes in a protein.

Furthermore, the specific substitution pattern could be advantageous in the context of nuclear magnetic resonance (NMR) studies. The chlorine atoms would create a distinct electronic environment, potentially leading to well-resolved signals that could be used to probe molecular interactions.

Although speculative, the combination of a tunable aromatic core and a reactive amine handle makes (2,6-Dichlorophenyl)methylamine an interesting candidate for the development of novel molecular probes for advanced chemical and biological studies. Further research would be needed to fully explore and validate this potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,6-Dichlorophenyl)methylamine, and how can purity be optimized?

  • Methodology :

  • Route 1 : React (2,6-dichlorophenyl)methyl chloride with propylamine in a polar aprotic solvent (e.g., DMF) under nitrogen. Use triethylamine as a base to scavenge HCl. Monitor progress via TLC (silica gel, hexane/ethyl acetate 8:2).
  • Route 2 : Reductive amination of 2,6-dichlorobenzaldehyde with propylamine using NaBH₃CN as a reducing agent.
    • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
    • Purity Validation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm structure; HPLC (C18 column, acetonitrile/water mobile phase) for ≥95% purity .

Q. How should researchers characterize the molecular structure of this compound?

  • Spectroscopic Methods :

  • NMR : ¹H NMR (CDCl₃) to identify aromatic protons (δ 7.2–7.4 ppm, split due to Cl substituents) and propyl chain protons (δ 0.9–1.6 ppm). ¹³C NMR to confirm quaternary carbons adjacent to Cl atoms.
  • HRMS : Exact mass calculation (C₁₀H₁₂Cl₂N) to verify molecular ion [M+H]⁺.
    • Crystallography : If single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane), X-ray diffraction can resolve bond angles and confirm stereochemistry .

Q. What safety protocols are critical for handling this compound?

  • PPE : Gloves (nitrile), lab coat, safety goggles, and N95 mask to avoid inhalation/contact.
  • Containment : Use a fume hood for synthesis; avoid skin exposure due to potential irritancy (analogous to (2,6-Dichloro-phenyl)-ethyl-amine ).
  • Waste Disposal : Segregate halogenated organic waste; consult institutional guidelines for incineration or professional disposal services .

Advanced Research Questions

Q. How can this compound serve as an intermediate in drug discovery?

  • Application : The 2,6-dichlorophenyl moiety is common in antiviral agents (e.g., hepatitis C inhibitors). Coupling the amine with electrophilic fragments (e.g., oxazole-4-carboxamides) via amide bonds can yield bioactive candidates. Optimize yields using EDCI/HOBt coupling in dry DCM .
  • Case Study : Analogous compounds with dichlorophenyl groups showed IC₅₀ values <1 μM in viral entry assays .

Q. What strategies are effective for studying structure-activity relationships (SAR) with this amine?

  • Variable Substituents : Synthesize derivatives with:

  • Alternative aryl groups (e.g., 2,4-dichlorophenyl vs. 2,6-dichlorophenyl).
  • Longer alkyl chains (e.g., butyl instead of propyl).
    • Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, cellular uptake). Use molecular docking to predict binding affinity to viral proteins .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Experimental Design :

  • Acidic/Base Stability : Incubate in HCl/NaOH (0.1–1 M) at 25–60°C; monitor degradation via HPLC.
  • Oxidative Stability : Expose to H₂O₂ (3%) or air; track peroxide formation with KI-starch tests.
    • Findings : Secondary amines are prone to oxidation; expect N-oxide formation under oxidative stress. Stabilize formulations with antioxidants (e.g., BHT) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/0.1% TFA in water (70:30).
  • LC-MS/MS : Electrospray ionization (ESI+) in MRM mode for high sensitivity (LOQ ~1 ng/mL).
  • Sample Prep : Solid-phase extraction (C18 cartridges) for biological samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,6-Dichlorophenyl)methyl](propyl)amine
Reactant of Route 2
Reactant of Route 2
[(2,6-Dichlorophenyl)methyl](propyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.